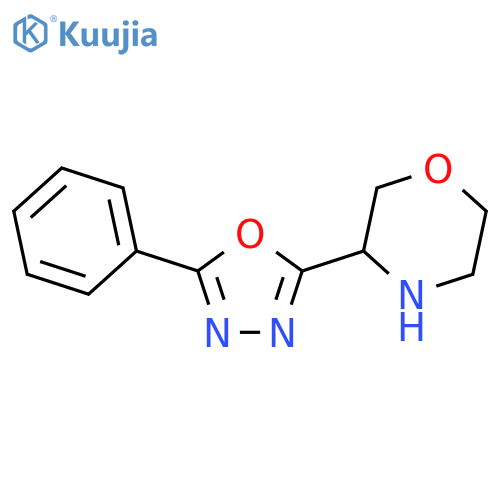Cas no 1538396-55-2 (3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine)

1538396-55-2 structure
商品名:3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine
CAS番号:1538396-55-2
MF:C12H13N3O2
メガワット:231.250522375107
MDL:MFCD26692637
CID:5170968
PubChem ID:83440002
3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine 化学的及び物理的性質
名前と識別子
-
- Morpholine, 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-
- 3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine
-
- MDL: MFCD26692637
- インチ: 1S/C12H13N3O2/c1-2-4-9(5-3-1)11-14-15-12(17-11)10-8-16-7-6-13-10/h1-5,10,13H,6-8H2
- InChIKey: NQDXKSMJBUVSBJ-UHFFFAOYSA-N
- ほほえんだ: N1CCOCC1C1=NN=C(C2=CC=CC=C2)O1
3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-207880-5g |
3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine |
1538396-55-2 | 5g |
$2485.0 | 2023-09-16 | ||
| Enamine | EN300-207880-0.5g |
3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine |
1538396-55-2 | 0.5g |
$823.0 | 2023-09-16 | ||
| Enamine | EN300-207880-5.0g |
3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine |
1538396-55-2 | 5g |
$2485.0 | 2023-05-26 | ||
| Enamine | EN300-207880-2.5g |
3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine |
1538396-55-2 | 2.5g |
$1680.0 | 2023-09-16 | ||
| Enamine | EN300-207880-0.1g |
3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine |
1538396-55-2 | 0.1g |
$755.0 | 2023-09-16 | ||
| Enamine | EN300-207880-10.0g |
3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine |
1538396-55-2 | 10g |
$3683.0 | 2023-05-26 | ||
| Enamine | EN300-207880-0.05g |
3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine |
1538396-55-2 | 0.05g |
$719.0 | 2023-09-16 | ||
| Enamine | EN300-207880-1g |
3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine |
1538396-55-2 | 1g |
$857.0 | 2023-09-16 | ||
| Enamine | EN300-207880-0.25g |
3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine |
1538396-55-2 | 0.25g |
$789.0 | 2023-09-16 | ||
| Enamine | EN300-207880-1.0g |
3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine |
1538396-55-2 | 1g |
$857.0 | 2023-05-26 |
3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine 関連文献
-
2. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
1538396-55-2 (3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine) 関連製品
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
